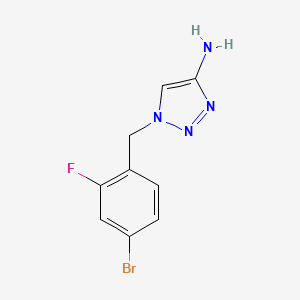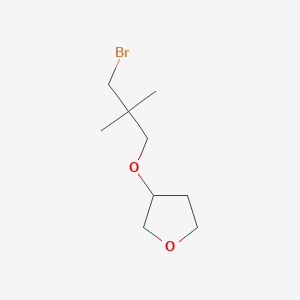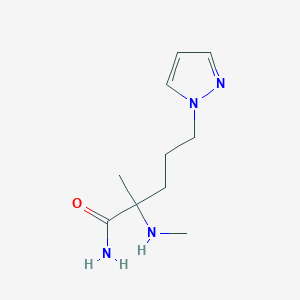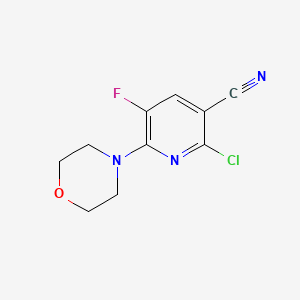
2-Chloro-5-fluoro-6-morpholinonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, morpholinyl, and carbonitrile groups
Méthodes De Préparation
The synthesis of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.
Substitution Reaction: The chloro group is substituted with a morpholin-4-yl group using a nucleophilic substitution reaction.
Nitrile Formation:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the morpholinyl group or the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may be used in biological assays to study its effects on various biological pathways and processes.
Mécanisme D'action
The mechanism of action of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile include other substituted pyridines and morpholine derivatives. For example:
2-chloro-5-fluoropyridine: Lacks the morpholinyl and carbonitrile groups, making it less complex.
6-(morpholin-4-yl)pyridine-3-carbonitrile: Lacks the chloro and fluoro substituents, which may affect its reactivity and applications.
The uniqueness of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClFN3O |
|---|---|
Poids moléculaire |
241.65 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-7(6-13)5-8(12)10(14-9)15-1-3-16-4-2-15/h5H,1-4H2 |
Clé InChI |
IZHYDDAJCJERBE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C(=N2)Cl)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



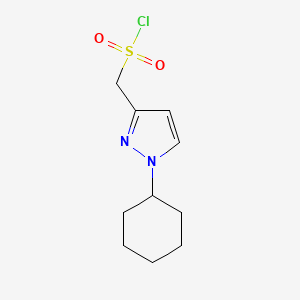
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
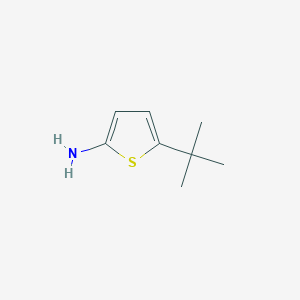
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
